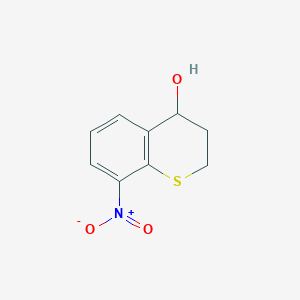![molecular formula C11H10N6OS B14093751 2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093751.png)
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining pyrimidine and pyrazolo[3,4-d]pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ceric ammonium nitrate (CAN) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications.
科学的研究の応用
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and anticancer activities.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique photophysical properties.
作用機序
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
2-aminoimidazole derivatives: Known for their antiviral and anticancer activities.
Pyrimidine-phthalimide derivatives: Used in photophysical applications and pH-sensing.
Tetrazolyl derivatives of pyrimidine: Explored for their structural and biological properties.
Uniqueness
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique combination of pyrimidine and pyrazolo[3,4-d]pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for further research and development.
特性
分子式 |
C11H10N6OS |
|---|---|
分子量 |
274.30 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N6OS/c1-5-3-6(2)13-10(12-5)17-4-7-8(16-17)14-11(19)15-9(7)18/h3-4H,1-2H3,(H2,14,15,16,18,19) |
InChIキー |
WQZDDVUOYUJSRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2C=C3C(=N2)NC(=S)NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14093670.png)

![3-Bromoimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14093678.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14093691.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093698.png)
![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093706.png)
![Methyl N-(butoxycarbonyl)-3-{2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamido}alaninate](/img/structure/B14093725.png)
![(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14093727.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093732.png)
![[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14093743.png)
![2-[2-(Dimethylamino)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093756.png)
![8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093764.png)
![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)
![1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14093772.png)
